molecular formula C3H5N3S B3048129 1-Cyano-2-methylisothiourea CAS No. 15760-26-6

1-Cyano-2-methylisothiourea

Cat. No. B3048129
CAS RN: 15760-26-6
M. Wt: 115.16 g/mol
InChI Key: XTLAGIJVEHOCLK-UHFFFAOYSA-N
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Description

1-Cyano-2-methylisothiourea is a heterocyclic organic compound with the molecular formula C3H5N3S . It is also known by the synonyms N-Cyanocarbamimidothioic acid S-methyl ester and Einecs 239-846-2 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a related compound, cimetidine, has been synthesized using a guanidino group . This suggests that similar methods could potentially be used for the synthesis of this compound.


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The molecular weight is 115.157 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the search results, cyano groups have been studied for their ability to participate in various chemical reactions . For example, when two or more cyano groups are properly situated, they can pool their π-holes into one much more intense positive region .

Scientific Research Applications

Synthesis of Heterocyclic Compounds One significant application of 1-Cyano-2-methylisothiourea is in the synthesis of heterocyclic compounds. For instance, it has been used in the preparation of 2-methylthio-6-oxopyrimidine derivatives through the condensation with ethyl cyanoacetate and aromatic aldehydes. This process yields 4-aryl-5-cyano-2-methylthio-6-oxopyrimidines, which can be further alkylated to produce 1-alkyl derivatives. These compounds have potential applications in medicinal chemistry due to their structural diversity and biological activity (Hussain, El‐Barbary, & Mansour, 1985).

Transition-Metal-Free Synthesis of Aryl Methyl Sulfides Another application involves the transition-metal-free synthesis of aryl methyl sulfides. Using S-methylisothiourea sulfate in the presence of cesium carbonate, this method allows for the odorless and crystalline synthesis of aryl methyl sulfides, which are valuable in various chemical syntheses and pharmaceutical applications. This method is advantageous due to its wide substrate scope, excellent yields, and easy operation, making it competitive with existing methodologies (Zhang et al., 2018).

Development of Fluorescent Probes In the realm of analytical chemistry, derivatives of this compound have been used to create fluorescent probes for the detection of biothiols. These probes are designed to react with cysteine, homocysteine, or glutathione, producing a fluorescence response that allows for the discriminative sensing of these biothiols in vitro and in living cells. This application is particularly important in biological research and diagnostics, where the sensitive and selective detection of biothiols can provide insights into cellular functions and disease states (Miao et al., 2015).

Antiviral and Anti-inflammatory Applications Furthermore, derivatives of this compound, such as S-methylisothiourea, have shown potential in the medical field due to their anti-inflammatory and antiviral properties. For instance, S-methylisothiourea has been studied for its effects in treating herpes simplex encephalitis, showcasing its ability to reduce inflammation and induce apoptosis in infected cells. This suggests potential therapeutic applications in managing viral infections and associated inflammatory responses (Guo et al., 2011).

Safety and Hazards

While specific safety and hazard information for 1-Cyano-2-methylisothiourea was not found in the search results, azo compounds, which may share some structural similarities with this compound, are known to decompose and release a large amount of heat and gases under elevated ambient temperature .

Future Directions

While specific future directions for 1-Cyano-2-methylisothiourea were not found in the search results, research on cyano groups and related compounds continues to be an active area of study .

properties

IUPAC Name

methyl N'-cyanocarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-7-3(5)6-2-4/h1H3,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLAGIJVEHOCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166293
Record name 1-Cyano-2-methylisothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15760-26-6
Record name Methyl N-cyanocarbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15760-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Cyano-2-methylisothiourea
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Record name NSC207091
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Record name 1-Cyano-2-methylisothiourea
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Record name 1-cyano-2-methylisothiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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